molecular formula C7H15NO2 B156078 4-(2-Methoxyethyl)morpholine CAS No. 10220-23-2

4-(2-Methoxyethyl)morpholine

Cat. No. B156078
CAS RN: 10220-23-2
M. Wt: 145.2 g/mol
InChI Key: JAEQOSKUYPMJAT-UHFFFAOYSA-N
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Patent
US09379413B2

Procedure details

In an autoclave of 100 mL, morpholine (45.0 g, 517 mmol) was made reacted with chloroethyl methyl ether (25.0 g, 265 mmol) at 130 deg C. for 48 hours. Solid salt that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 25 cm. Then 1H-NMR measurement of obtained amine is performed, and it was confirmed that chemical shifts, δ (ppm), are 3.53-3.55(m, 4H), 3.33-3.35(m, 2H), 3.17(s, 3H), and 2.36-2.32 (m, 6H), and that N-2-methoxyethylmorpholine was synthesized.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][O:8][CH2:9][CH2:10]Cl>>[CH3:7][O:8][CH2:9][CH2:10][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
25 g
Type
reactant
Smiles
COCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid salt that was formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration, and residue (filtrate)
DISTILLATION
Type
DISTILLATION
Details
was subjected to reduced-pressure distillation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.